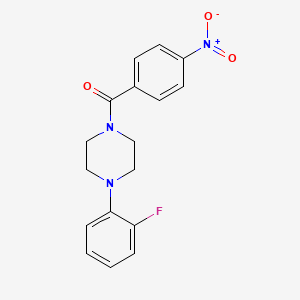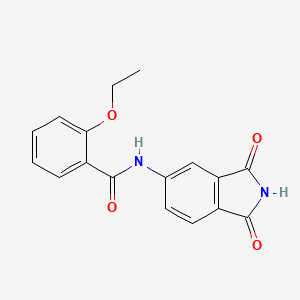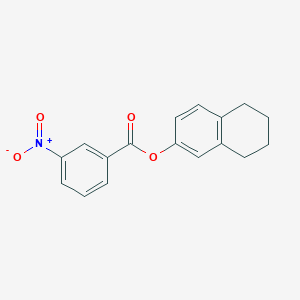![molecular formula C14H14N2O2S B5703884 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. This compound has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Mécanisme D'action
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide inhibits the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase plays a crucial role in the regulation of pH in various tissues and organs. Inhibition of this enzyme leads to a decrease in the production of bicarbonate ions, which results in a decrease in pH. This mechanism of action has been shown to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to decrease intraocular pressure, which makes it a potential treatment for glaucoma. It has also been shown to have anticonvulsant activity, which makes it a potential treatment for epilepsy. In addition, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to inhibit the growth of cancer cells, which makes it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in experiments.
Orientations Futures
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide. One potential direction is to investigate its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. In addition, the potential toxicity and side effects of this compound need to be further evaluated to determine its safety for clinical use.
Conclusion:
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a promising compound with potential application in the treatment of various diseases. Its mechanism of action as a carbonic anhydrase inhibitor has been well studied, and it has shown promising results in preclinical studies. However, more research is needed to determine its safety and efficacy for clinical use. The future directions for the study of this compound are numerous, and it has the potential to make a significant impact on the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 3,5-dimethylaniline and carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with 2-furoyl chloride to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential application in the treatment of various diseases. This compound has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and cancer. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has shown promising results in preclinical studies for the treatment of these diseases.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-6-10(2)8-11(7-9)15-14(19)16-13(17)12-4-3-5-18-12/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYXYLMDORWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)



![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)

